molecular formula C17H19N5O B280149 N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B280149
M. Wt: 309.4 g/mol
InChI Key: LOJJAQXFWLMBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide, also known as BDP-9066, is a novel small molecule compound that has been developed for potential use in the treatment of various diseases. BDP-9066 has shown promising results in preclinical studies, particularly in the areas of oncology and inflammation. In

Mechanism of Action

The mechanism of action of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of specific signaling pathways that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of several enzymes, including phosphodiesterase 4 (PDE4) and cyclin-dependent kinase 4 (CDK4), which are involved in cell proliferation and inflammation. This compound has also been shown to modulate the activity of various transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which play a role in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In oncology, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels) in tumors. Inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and inhibit the activation of immune cells, such as T cells and macrophages. This compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide is its potential use in the treatment of various diseases, including cancer and inflammation. This compound has shown promising results in preclinical studies and has the potential to be developed into a novel therapeutic agent. However, there are also some limitations to the use of this compound in lab experiments. One of the main limitations is the lack of clinical data on the safety and efficacy of this compound in humans. Another limitation is the potential for off-target effects, as this compound may interact with other enzymes and signaling pathways in addition to its intended targets.

Future Directions

There are several future directions for the development of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide. One of the main areas of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of focus is the further investigation of the mechanism of action of this compound, particularly in the context of its potential use in the treatment of neurological disorders. In addition, there is a need for further preclinical studies to evaluate the safety and efficacy of this compound in various disease models. Finally, the development of clinical trials to evaluate the safety and efficacy of this compound in humans is an important future direction for this compound.

Synthesis Methods

The synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-1H-pyrazole-5-carboxamide in the presence of a base to produce this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide has been studied extensively in preclinical models for its potential therapeutic applications. In oncology, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also demonstrated anti-inflammatory effects in animal models of rheumatoid arthritis and psoriasis. In addition, this compound has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H19N5O/c1-12-16(19-17(23)15-9-10-18-21(15)3)13(2)22(20-12)11-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3,(H,19,23)

InChI Key

LOJJAQXFWLMBGV-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3=CC=NN3C

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3=CC=NN3C

Origin of Product

United States

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